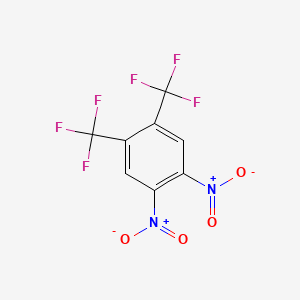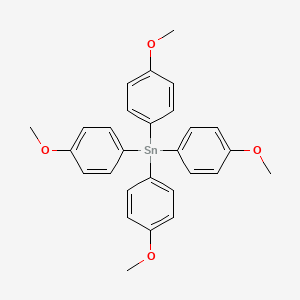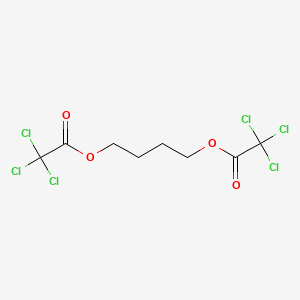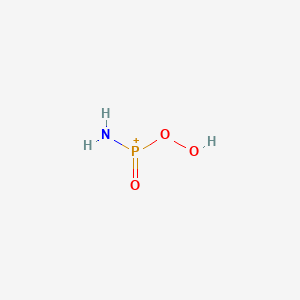
Amino(hydroperoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(hydroperoxy)oxophosphanium is a compound that contains phosphorus, nitrogen, oxygen, and hydrogen atoms It is a member of the aminophosphine oxides family, which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(hydroperoxy)oxophosphanium typically involves the reaction of a phosphine oxide with an amino group and a hydroperoxy group. One common method is the substitution of β- or γ-iodo amino esters with phospholide salts, which are obtained from the corresponding phosphole with a strong base such as potassium hexamethyldisilazane . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Amino(hydroperoxy)oxophosphanium undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroperoxy group can participate in radical chain reactions, while the amino group can engage in nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific solvents and temperature controls to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .
Scientific Research Applications
Amino(hydroperoxy)oxophosphanium has several scientific research applications:
Mechanism of Action
The mechanism of action of Amino(hydroperoxy)oxophosphanium involves its ability to participate in radical chain reactions and nucleophilic substitutions. The hydroperoxy group can generate radicals that propagate reactions, while the amino group can form stable intermediates with various substrates . These interactions enable the compound to exert its effects in both chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Amino(hydroperoxy)oxophosphanium include other aminophosphine oxides and phosphine derivatives. Examples include:
- Aminophosphine oxides with different substituents on the phosphorus atom .
- Phosphine oxides with varying degrees of oxidation and functional groups .
Uniqueness
This compound is unique due to its combination of an amino group and a hydroperoxy group attached to a phosphine oxide.
Properties
CAS No. |
27629-64-7 |
|---|---|
Molecular Formula |
H3NO3P+ |
Molecular Weight |
96.003 g/mol |
IUPAC Name |
amino-hydroperoxy-oxophosphanium |
InChI |
InChI=1S/H2NO3P/c1-5(3)4-2/h(H2-,1,2,3)/p+1 |
InChI Key |
SYWKHLOXIVCYOM-UHFFFAOYSA-O |
Canonical SMILES |
N[P+](=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




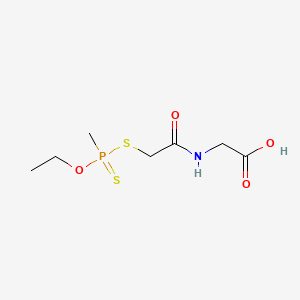

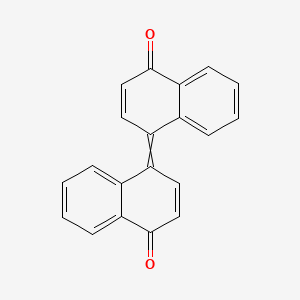
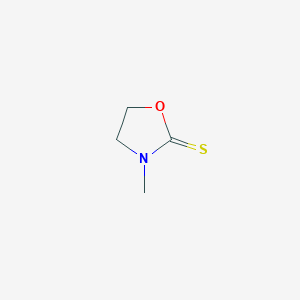
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


